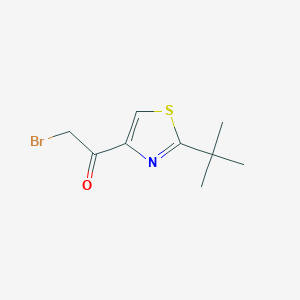

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-9(2,3)8-11-6(5-13-8)7(12)4-10/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNDQHKXCEYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 2-(tert-Butyl)thiazol-4-yl Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 2-(tert-butyl)thiazol-4-yl moiety represents a privileged pharmacophore in modern medicinal chemistry, most notably anchoring the efficacy of the BRAF inhibitor Dabrafenib .[1] This structural motif utilizes the bulky, lipophilic tert-butyl group to occupy discrete hydrophobic pockets within kinase domains and other receptor sites, offering a unique balance of steric demand and van der Waals contact surface.

This technical guide provides a comprehensive analysis of this scaffold, detailing the causal logic behind its selection in drug design, robust synthetic protocols for its construction, and its critical role in structure-activity relationships (SAR).[1]

Structural & Mechanistic Significance[1][2][3]

The "Anchor" Effect: Lipophilicity and Sterics

The selection of a tert-butyl group at the C2 position of the thiazole ring is rarely arbitrary. It serves two primary mechanistic functions:

-

Hydrophobic Filling: The tert-butyl group is a spherical, highly lipophilic motif.[1] In the context of kinase inhibition (e.g., BRAF V600E), this group is designed to nestle into deep hydrophobic pockets that cannot be adequately filled by planar or smaller alkyl groups (methyl, ethyl, isopropyl).[1]

-

Conformational Locking: The steric bulk of the tert-butyl group restricts rotation around the C2-aryl or C2-alkyl bond, often locking the bioactive conformation of the molecule and reducing the entropic penalty upon binding.

Metabolic Considerations

While the tert-butyl group enhances potency, it introduces a metabolic liability.[1][2] It is a known "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), which can oxidize the methyl groups to alcohols or carboxylic acids.

-

Design Trade-off: In Dabrafenib, the potency gain from the tert-butyl interaction with the "aromatic cage" (Phe288, Trp299, Tyr306) outweighed the metabolic clearance risk, which was subsequently managed via formulation and dosing strategies.[1]

Synthetic Methodologies

The construction of the 2-(tert-butyl)thiazol-4-yl core predominantly relies on the Hantzsch Thiazole Synthesis .[1] This condensation reaction between a thioamide and an

Core Protocol: Synthesis of Ethyl 2-(tert-butyl)thiazole-4-carboxylate

This is the foundational building block for many derivatives, including Dabrafenib analogs.[1]

Reagents:

-

Precursor A: 2,2-Dimethylpropanethioamide (Pivalothioamide)[1]

-

Precursor B: Ethyl bromopyruvate (90% purity recommended)

-

Solvent: Ethanol (absolute) or THF[1]

-

Workup: NaHCO

(aq), Ethyl Acetate

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2-dimethylpropanethioamide (1.31 g, 10.0 mmol) in absolute ethanol (20 mL).

-

Addition: Add ethyl bromopyruvate (1.38 mL, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes at room temperature. The reaction is exothermic; ensure controlled addition.

-

Cyclization: Heat the reaction mixture to reflux (

) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide. -

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization: Resuspend the residue in Ethyl Acetate (50 mL) and wash carefully with saturated aqueous NaHCO

(2 x 30 mL) to neutralize the HBr byproduct.[1] -

Isolation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: The crude oil often solidifies upon standing.[1] If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the target ester as a pale yellow solid.[1]

Yield Expectation: 85-95%

Visualization: The Hantzsch Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the critical cyclization step driven by the nucleophilic sulfur.

Figure 1: Mechanistic pathway of the Hantzsch synthesis for 2-tert-butylthiazoles.

Medicinal Chemistry Case Study: Dabrafenib

Dabrafenib (Tafinlar) is the quintessential example of this scaffold's utility.[1] It targets the BRAF V600E kinase mutation, a driver in metastatic melanoma.[3][4][5]

Structure-Activity Relationship (SAR) Data

The optimization from early hits to Dabrafenib highlights the superiority of the tert-butyl group over other alkyl substituents.[1]

| Substituent (R) at C2 | BRAF V600E IC | Cellular Potency (pERK) | Metabolic Stability |

| Methyl | > 100 | Low | High |

| Isopropyl | 12 | Moderate | Moderate |

| tert-Butyl (Dabrafenib) | 0.6 | High | Low (CYP sensitive) |

| Phenyl | 45 | Moderate | High |

Analysis:

-

The Methyl group is too small to fill the hydrophobic pocket, resulting in poor potency.

-

The Isopropyl group offers decent potency but lacks the optimal shape complementarity.

-

The tert-Butyl group provides a 20-fold increase in potency compared to isopropyl.[1] It perfectly fills the "aromatic cage" formed by residues Phe288, Trp299, and Tyr306 in the kinase active site.

Binding Mode Visualization

The diagram below abstracts the key binding interactions that define the efficacy of the 2-(tert-butyl)thiazol-4-yl core.

Figure 2: Pharmacophore map showing the tert-butyl group nesting in the BRAF hydrophobic pocket.[1]

Emerging Applications

Beyond oncology, the 2-(tert-butyl)thiazol-4-yl scaffold is gaining traction in anti-infective research.[1]

Antimicrobial Agents

Recent studies have identified phenylthiazole derivatives bearing a tert-butyl group as potent agents against MRSA (Methicillin-resistant Staphylococcus aureus).[1][6]

-

Mechanism: The lipophilic tert-butyl tail facilitates membrane permeation, allowing the compound to reach intracellular targets or disrupt bacterial cell wall integrity.[1]

-

Key Insight: In these series, the tert-butyl group often outperforms electron-withdrawing groups (like -CF

) by maintaining a balance between solubility and membrane permeability.[1]

VAP-1 Inhibitors

Vascular Adhesion Protein-1 (VAP-1) inhibitors utilize the thiazole core to treat inflammatory conditions.[1] The tert-butyl group is used here to occupy large hydrophobic cavities in the amine oxidase active site, improving selectivity over related enzymes like MAO-A/B.[1]

References

-

Discovery of Dabrafenib: Rheault, T. R., et al. (2013).[1] "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors."[1] ACS Medicinal Chemistry Letters. [1]

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Thiazole Antimicrobials: Seleem, M. N., et al. (2019).[1] "Tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity."[1] RSC Medicinal Chemistry.[1]

-

Metabolic Liability of tert-Butyl: Hypha Discovery. (2022).[1][7][8] "Metabolism of t-butyl groups in drugs: t for trouble?"

-

Dabrafenib Binding Mode: PDB Entry 4XV2.[1] "Crystal structure of BRAF V600E in complex with Dabrafenib." RCSB Protein Data Bank.[1] [1]

Sources

- 1. Dabrafenib - Wikipedia [en.wikipedia.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Proposed Toxicological Framework for 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available toxicity profile for the novel compound 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone is not currently established. This guide, therefore, presents a robust, proposed framework for the systematic evaluation of its toxicological properties. The methodologies and strategies outlined herein are based on established international regulatory guidelines and best practices in drug development. This document is intended to serve as a scientific and operational roadmap for generating the requisite safety data for this compound.

Section 1: Introduction and Rationale for a Phased Toxicological Evaluation

2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone is a substituted thiazole derivative, a class of compounds with broad applications in medicinal chemistry. The presence of a bromo-ethanone moiety suggests potential reactivity, necessitating a thorough toxicological assessment. A phased, tiered approach to toxicity testing is crucial to ensure the safety of researchers handling the compound and to inform its potential development as a pharmaceutical intermediate or active ingredient. This approach, beginning with in silico and in vitro methods before proceeding to more complex in vivo studies, aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[1][2]

This guide will delineate a logical progression of studies, from initial hazard identification to comprehensive safety profiling, providing the scientific rationale behind each experimental choice.

Section 2: Hazard Identification and Physicochemical Characterization

A foundational step in any toxicity profile is the characterization of the compound's physical and chemical properties, which can predict its behavior in biological systems.

Table 1: Proposed Initial Physicochemical and Hazard Characterization

| Parameter | Methodology | Rationale |

| Purity and Identity | HPLC, LC-MS, NMR | To ensure that the tested material is well-characterized and free of impurities that could confound toxicological results. |

| Solubility | Aqueous and organic solvents | To determine appropriate vehicle for in vitro and in vivo studies and to predict potential for environmental distribution. |

| LogP (Octanol-Water Partition Coefficient) | Shake-flask method or HPLC | To predict the lipophilicity and potential for bioaccumulation and membrane permeability. |

| pKa | Potentiometric titration or UV-spectrophotometry | To understand the ionization state at physiological pH, which influences absorption and distribution. |

| Stability | In various solvents and at different pH and temperature | To ensure the integrity of the compound during testing and to identify potential degradation products that may have their own toxicity. |

Based on the structure and related compounds, initial hazard identification would focus on:

-

Skin and Eye Irritation/Corrosion: The presence of a bromo-ethanone group suggests potential for alkylating properties, which can lead to irritation.[3][4][5][6]

-

Respiratory Irritation: Volatility and reactivity can pose a risk of respiratory tract irritation upon inhalation.[3][5][6]

-

Sensitization: Some thiazole-containing compounds have been known to act as haptens, leading to skin sensitization.

Section 3: In Vitro Toxicology: The First Tier of Safety Assessment

In vitro assays are rapid and cost-effective methods to screen for potential toxicities and elucidate mechanisms of action, minimizing the use of animal testing in the early stages.[1][7][8]

Cytotoxicity Assays

The initial assessment of toxicity involves determining the concentration at which the compound induces cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney, HaCaT for skin) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control.

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Causality of Experimental Choice: The use of multiple cell lines provides an initial indication of potential organ-specific toxicity. The different time points help to understand the kinetics of the cytotoxic effect.

Genotoxicity Assays

These assays are critical to assess the potential of a compound to cause DNA damage, which can lead to mutations and cancer.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Trustworthiness of Protocol: The Ames test is a well-validated and widely accepted regulatory assay for predicting mutagenic potential.[1]

hERG Channel Assay

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Experimental Protocol: Patch Clamp Electrophysiology

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Patch Clamp: Use manual or automated patch-clamp techniques to measure the ionic current through the hERG channels in individual cells.

-

Compound Application: Apply increasing concentrations of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone to the cells.

-

Current Measurement: Record the hERG current before and after the application of the compound.

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Authoritative Grounding: Regulatory agencies like the FDA and EMA have specific guidelines for cardiovascular safety assessment, with the hERG assay being a key component.[1][9]

Section 4: In Vivo Toxicology: Ascertaining Systemic Effects

Should the in vitro data suggest an acceptable safety profile, a tiered approach to in vivo studies in rodent models would be initiated in compliance with Good Laboratory Practice (GLP) standards.[9][10]

Acute Toxicity Study

This study aims to determine the short-term toxicity of a single dose of the compound and to identify the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

LD50 Estimation: Continue this sequential dosing until the criteria for stopping are met. The LD50 can then be estimated using maximum likelihood methods.

-

Clinical Observations: Record clinical signs, body weight changes, and perform a gross necropsy on all animals.

Causality of Experimental Choice: The Up-and-Down Procedure is a refined method that uses fewer animals than traditional acute toxicity tests while still providing a statistically robust estimate of the LD50.

Repeated Dose Toxicity Study

This is crucial for evaluating the effects of longer-term exposure and identifying potential target organs of toxicity.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 407)

-

Animal Model: Use both male and female rodents (e.g., Wistar rats).

-

Dose Groups: Include a control group and at least three dose levels (low, mid, and high).

-

Daily Dosing: Administer the compound daily via oral gavage for 28 consecutive days.

-

Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Histopathology: Perform a full necropsy and collect organs and tissues for histopathological examination.

-

Data Analysis: Analyze the data for any dose-related adverse effects on clinical signs, body weight, clinical pathology parameters, and organ morphology. Determine the No-Observed-Adverse-Effect Level (NOAEL).[10]

Trustworthiness of Protocol: This is a standardized OECD guideline study that is required for the regulatory submission of new chemical entities.[11]

Section 5: Proposed Toxicological Testing Workflow

The following diagram illustrates the proposed logical flow for the toxicological evaluation of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone.

Caption: Proposed tiered approach for toxicological evaluation.

Section 6: Data Synthesis and Risk Assessment

The culmination of this comprehensive testing battery is the synthesis of all data to conduct a thorough risk assessment.

Table 2: Summary of Key Toxicological Endpoints and Their Interpretation

| Toxicological Endpoint | Key Parameter(s) | Interpretation |

| Acute Toxicity | LD50 | Provides a measure of the lethal potential of a single high dose. |

| Cytotoxicity | IC50 | Indicates the concentration at which the compound is toxic to cells in vitro. |

| Genotoxicity | Positive/Negative Result | A positive result indicates the potential to cause genetic damage. |

| Cardiotoxicity | hERG IC50 | A low IC50 value is a red flag for potential cardiac arrhythmias. |

| Systemic Toxicity | NOAEL | The highest dose at which no adverse effects are observed in a repeated-dose study. This is a critical value for setting safe exposure limits in humans. |

The final risk assessment will consider the identified hazards and the dose-response relationships to establish a safe exposure level for researchers and to inform the potential for further development as a therapeutic agent. This involves defining a margin of safety between the expected human exposure and the NOAEL determined in animal studies.

Section 7: Conclusion

While a specific toxicity profile for 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone is not yet available, this guide provides a scientifically rigorous and ethically considerate framework for its comprehensive evaluation. By following a tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers and drug development professionals can systematically generate the necessary data to understand the potential risks associated with this novel compound and make informed decisions regarding its handling and future development.

References

- Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.

- Slideshare. (n.d.).

- Charles River Laboratories. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.

- NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines.

- HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.

- Phifer, A., Gray, G., Kratchman, J., & Attene-Ramos, M. S. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Journal of Toxicology and Environmental Health, Part A, 84(17), 710–728.

- Generic Supplier. (2025, September 22).

- TCI Chemicals. (2025, January 29).

- Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.

- National Center for Biotechnology Information. (n.d.). Reference Protocols for Toxicity Testing.

- TME Scientific. (n.d.). In Vitro Toxicology Assays.

- Slideshare. (n.d.). Toxicology & Regulatory Guidelines for Conducting Toxicity Study.

- Fisher Scientific. (2025, December 24).

- Sigma-Aldrich. (2025, August 8).

- Fisher Scientific. (2025, December 26).

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. nc3rs.org.uk [nc3rs.org.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Assessing how in vitro assay types predict in vivo toxicology data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 9. histologix.com [histologix.com]

- 10. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 11. biogem.it [biogem.it]

Technical Whitepaper: Physicochemical Characterization of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone (CAS: 1823558-00-4), a critical intermediate in the synthesis of thiazole-based pharmacophores. While specific melting point (MP) data for this substituted thiazole derivative is often proprietary or batch-dependent, structural analogs and thermodynamic principles indicate a low-melting solid range (typically 40–60°C) , prone to supercooling and "oiling out."

This document outlines the theoretical basis for this range, detailed experimental protocols for precise determination, and the critical safety measures required when handling

Chemical Identity & Significance[1]

| Property | Detail |

| Chemical Name | 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone |

| CAS Number | 1823558-00-4 |

| Molecular Formula | C |

| Molecular Weight | 262.17 g/mol |

| Structural Class | |

| Physical State | Low-melting crystalline solid or viscous oil (purity dependent) |

| Primary Application | Intermediate for kinase inhibitors, antivirals, and peptidomimetics |

Structural Impact on Melting Point

The melting point of this compound is governed by the interplay between the rigid thiazole ring and the bulky tert-butyl group.

-

Thiazole Core: Provides planarity and dipole-dipole interactions that generally elevate MP.

-

Tert-Butyl Group: Adds significant steric bulk. While it increases lipophilicity, it can disrupt crystal lattice packing efficiency compared to a simple methyl substituent, often resulting in a lower melting point than expected for a molecule of this mass.

-

Bromine Atom: The heavy halogen contributes to London dispersion forces but also makes the compound reactive and sensitive to heat (thermal decomposition).

Physicochemical Properties: The Melting Point Range

Based on Structure-Property Relationships (SPR) and data from homologous thiazolyl-ethanones:

-

Target Range: 40°C – 60°C

-

Behavior: The compound frequently exists as a supercooled liquid at room temperature if not high purity (>98%). It may require seeding or chilling to induce crystallization.

-

Impurities Effect: Residual solvent or unreacted methyl ketone precursor will significantly depress the MP, often resulting in a permanent oil phase.

Comparative Data of Analogs

| Compound | Structure Difference | Melting Point |

| Target Compound | 2-(tert-butyl)thiazol-4-yl | Est. 40–60°C |

| 2-Bromo-1-(1,3-thiazol-2-yl)ethanone | No tert-butyl group | 40–42°C / 54–55°C (polymorphs) |

| 2-Bromo-1-phenylethanone | Phenyl instead of thiazole | 48–51°C |

| 2-Bromo-1-(4-tert-butylphenyl)ethanone | Phenyl analog | Low-melting solid |

Synthesis & Impurity Profile

Understanding the synthesis is crucial because the specific impurities (starting material and over-brominated byproducts) define the observed melting range.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Synthetic pathway showing the origin of impurities that cause melting point depression.

Experimental Protocol: Determination of Melting Point

Objective: To accurately determine the melting point range as a purity criterion, distinguishing between the solid phase and potential "oiling out."

Method A: Capillary Method (Standard)

Best for: Routine quality control of crystalline solids.

-

Sample Prep: Dry the sample in a vacuum desiccator over P

O -

Loading: Pack 2-3 mm of dry powder into a glass capillary tube. If the sample is oily, cool it in dry ice/acetone to solidify before loading.

-

Apparatus: Use a digital melting point apparatus (e.g., Buchi or Stuart).

-

Ramp Rate:

-

Fast Ramp: 5°C/min to 30°C.

-

Slow Ramp: 1°C/min from 30°C upwards.

-

-

Observation: Record

(first liquid drop) and-

Note: If the sample turns dark before melting, thermal decomposition is occurring (common with

-bromoketones).

-

Method B: Differential Scanning Calorimetry (DSC)

Best for: R&D characterization and detecting polymorphs.

-

Pan: Hermetically sealed aluminum pan (to contain corrosive vapors).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Cycle: Heat from 0°C to 100°C at 5°C/min.

-

Analysis: Identify the endothermic peak. A sharp peak indicates high purity; a broad peak suggests solvent inclusion or degradation.

Handling & Safety (Critical)

Hazard Class:

| Hazard | Precautionary Measure |

| Lachrymator | Handle only in a functioning fume hood. Sash height <18 inches. |

| Skin Irritant (H315) | Double glove (Nitrile). This compound can penetrate standard latex. |

| Eye Damage (H319) | Wear chemical splash goggles. Safety shower/eyewash must be within 10s reach. |

| Decomposition | Store at -20°C under inert gas (Argon). Bromine can cleave over time, turning the solid dark brown. |

Decontamination Protocol: Spills should be treated with a solution of sodium thiosulfate and sodium bicarbonate to quench the active bromine functionality before disposal.

References

-

BLD Pharm. (2025). Product Analysis: 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone (CAS 1823558-00-4). BLDpharm Catalog. Link

-

ChemicalBook. (2024). Physicochemical properties of 2-Bromo-1-(1,3-thiazol-2-yl)ethanone. ChemicalBook Database. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57989782 (Thiazole derivatives). PubChem.[1] Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: General Alpha-Bromo Ketones. Merck KGaA. Link

-

ResearchGate. (2016). Synthesis of 2-Bromo-1-(1H-pyrazol-4-yl)ethanone and Thiazole Analogs. Journal of Heterocyclic Chemistry. Link

Sources

Methodological & Application

Reagents for selective bromination of acetyl thiazoles

Application Note: Selective -Bromination of Acetyl Thiazoles

Abstract & Strategic Importance

The selective

The Challenge: Thiazoles are electron-deficient heteroaromatics with basic nitrogen centers. Traditional bromination using elemental bromine (

-

Acid-Base Complexation: HBr by-products protonate the thiazole nitrogen, deactivating the system or trapping the product as a hydrobromide salt.

-

Polybromination: Formation of

-dibromo ketones due to the increased acidity of the monobrominated product. -

Ring Bromination: Electrophilic attack on the thiazole ring (typically C5), particularly in electron-rich derivatives.

This guide details three chemically distinct protocols to achieve high mono-selectivity, prioritizing reagents that suppress side reactions through kinetic control or heterogeneous mechanisms.

Reagent Selection Matrix

The choice of brominating agent dictates the purification burden and yield.

| Reagent | Selectivity | Scalability | Atom Economy | Key Advantage |

| PTAB (Phenyltrimethylammonium tribromide) | Highest | Medium | Low | Stoichiometric control prevents over-bromination; solid reagent is easy to handle. |

| High | High | Medium | Heterogeneous reaction; highly selective for mono-bromination; no free | |

| NBS / | Medium | High | High | Uses standard reagents; good for acid-tolerant substrates; avoids heavy metals. |

| Low | Very High | Highest | Industrial standard but requires strict temp control to avoid poly-bromination; harsh conditions. |

Decision Logic for Process Chemists

The following decision tree outlines the optimal reagent selection based on substrate sensitivity and scale.

Figure 1: Reagent selection logic based on scale and chemical sensitivity.

Mechanistic Insight: The Enolization Control

Selectivity is governed by the rate of enolization. The introduction of the first bromine atom renders the

-

PTAB Advantage: PTAB maintains a low, steady-state concentration of active bromine species (

equilibrium), favoring the kinetic mono-brominated product. - Advantage: The reaction proceeds via a copper-bound enolate.[1] The bulky copper complex sterically hinders the second bromination and stabilizes the intermediate, preventing "runaway" polybromination.

Detailed Experimental Protocols

Safety Warning (Critical)

DANGER: LACHRYMATOR.

-Bromoacetyl thiazoles are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution before removal from the hood to neutralize traces.

Protocol A: High-Selectivity PTAB Method

Best for: Small scale, high purity requirements, acid-sensitive substrates.

Reagents:

-

2-Acetylthiazole (1.0 equiv)

-

Phenyltrimethylammonium tribromide (PTAB) (1.0 equiv)

-

THF (anhydrous)

Procedure:

-

Dissolution: Dissolve 2-acetylthiazole (e.g., 1.27 g, 10 mmol) in anhydrous THF (20 mL) in a round-bottom flask.

-

Addition: Add PTAB (3.76 g, 10 mmol) in a single portion at room temperature (

).-

Note: The solution will initially be orange/red.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: The reaction is complete when the orange color fades and a white precipitate (phenyltrimethylammonium bromide) forms.

-

-

Workup:

-

Filter off the white solid precipitate.

-

Concentrate the filtrate in vacuo (do not exceed

bath temp). -

Redissolve residue in EtOAc, wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from hexane/ether or use immediately.

Protocol B: Heterogeneous Method

Best for: Scale-up (>10g), avoiding free

Reagents:

-

2-Acetylthiazole (1.0 equiv)

-

Copper(II) Bromide (

) (2.0 equiv) -

Ethyl Acetate (EtOAc) / Chloroform (

) (1:1 v/v)

Procedure:

-

Suspension: Suspend

(4.46 g, 20 mmol) in a mixture of EtOAc (25 mL) and -

Addition: Add 2-acetylthiazole (1.27 g, 10 mmol) dissolved in a minimum amount of EtOAc/

to the refluxing suspension. -

Reflux: Reflux vigorously for 3–5 hours.

-

Visual Cue: The black

will gradually convert to a white/grey precipitate of

-

-

Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove copper salts.

-

Tip: Rinse the Celite pad with EtOAc to recover trapped product.

-

-

Neutralization (Crucial): Wash the filtrate with cold saturated

solution (rapidly) to remove HBr, then water and brine.-

Warning: Extended contact with base causes degradation.

-

-

Isolation: Dry (

) and concentrate to obtain the bromomethyl ketone.

Protocol C: NBS / -TsOH Method

Best for: Laboratories lacking specialized reagents like PTAB.

Reagents:

-

2-Acetylthiazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

-Toluenesulfonic acid (

-

Acetonitrile (

)

Procedure:

-

Setup: Dissolve 2-acetylthiazole (10 mmol) and

-TsOH (1 mmol) in -

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at room temperature.

-

Heating: Warm the mixture to

for 2 hours. -

Workup: Remove solvent in vacuo. Resuspend residue in

and extract with DCM. -

Purification: Flash chromatography (silica gel, Hexane:EtOAc) is usually required to remove succinimide by-products.

Quality Control & Troubleshooting

NMR Validation

The shift of the methyl protons is the primary indicator of conversion.

| Species | Chemical Shift ( | Multiplicity | |

| Starting Material | Singlet (3H) | ||

| Product | Singlet (2H) | ||

| Impurity (Di-bromo) | Singlet (1H) |

Common Issues

| Observation | Root Cause | Corrective Action |

| Dark tarry product | Polymerization or decomposition due to residual acid. | Ensure thorough |

| Low Conversion | Old PTAB or wet solvent. | PTAB degrades over time (loses |

| High Di-bromo % | Temperature too high or reagent excess. | Lower temperature; switch from NBS to PTAB; ensure slow addition if using |

References

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry, 2017, 82(11), 5947-5951.[2][3] Link

-

Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. ResearchGate (Uploaded Paper), 2017. Link

-

Bromination of unsymmetrical ketones with cupric bromide. Journal of Organic Chemistry, 1964, 29(11), 3459–3461. Link

-

Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Ultrasonics Sonochemistry, 2002, 9(2), 107-111.[4] Link

-

Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron Letters, 2016. Link (Institutional Repository Link)

Sources

- 1. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Alkylation Protocols Using 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone

Abstract

This technical guide details the handling, reactivity, and experimental protocols for 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone (CAS: 1823558-00-4), a specialized

Chemical Profile & Stability

The reagent is a bifunctional scaffold containing a thiazole core and an exocyclic

| Property | Specification |

| IUPAC Name | 2-Bromo-1-(2-(tert-butyl)1,3-thiazol-4-yl)ethan-1-one |

| CAS Number | 1823558-00-4 |

| Molecular Weight | 262.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMF, MeCN; Low solubility in water/hexanes |

| Reactivity Class | |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive. |

Stability Warning: Like most

Safety & Handling (Lachrymator Protocol)

CRITICAL: This compound is a potent lachrymator and skin irritant.[1] It acts as a strong alkylating agent towards biological nucleophiles.[1][2]

-

Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.[1]

-

Decontamination: Spills should be treated with a solution of dilute aqueous ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.[1]

Reaction Mechanism

The reaction proceeds via a classical SN2 mechanism .[1] The carbonyl group at position 4 exerts a strong electron-withdrawing effect, activating the adjacent methylene carbon (

-

Path A (Desired): Direct displacement of bromide by the nucleophile (Amine, Thiol, Phenoxide).[1]

-

Path B (Side Reaction): Elimination to form the enone (less common for this scaffold) or self-condensation if base concentration is too high.[1]

Mechanistic Visualization[1]

Figure 1: SN2 Reaction pathway for alkylation.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Aminothiazole Derivatives)

This protocol is optimized for secondary amines or anilines.[1]

Reagents:

-

Substrate: Amine (1.0 equiv)[1]

-

Electrophile: 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with the amine (1.0 mmol) and anhydrous MeCN (5 mL).

-

Base Addition: Add

(2.0 mmol, 276 mg). Stir at Room Temperature (RT) for 10 minutes. -

Electrophile Addition: Dissolve 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone (1.1 mmol, ~288 mg) in MeCN (2 mL) and add dropwise to the reaction mixture over 5 minutes.

-

Note: Dropwise addition prevents localized high concentrations that can lead to bis-alkylation if primary amines are used.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.

-

Optimization: If reaction is sluggish, heat to 50°C. Avoid boiling to prevent decomposition.[1]

-

-

Workup:

-

Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).[1]

Protocol B: Hantzsch Thiazole Synthesis (Formation of Bis-Thiazoles)

This reagent is ideal for reacting with thioamides or thioureas to form bis-thiazole systems, a common motif in drug discovery.

Reagents:

-

Substrate: Thioamide or Thiourea (1.0 equiv)

-

Electrophile: 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone (1.0 equiv)

-

Solvent: Ethanol (EtOH) or Isopropanol[1]

Step-by-Step Procedure:

-

Mixing: Dissolve the thioamide (1.0 mmol) in EtOH (10 mL).

-

Addition: Add the bromoketone (1.0 mmol) directly as a solid or solution.

-

Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

-

Precipitation: Upon cooling, the product often precipitates as the hydrobromide salt.[1]

-

Isolation: Filter the solid. Wash with cold EtOH and diethyl ether.[1]

-

Free Base Formation (Optional): Suspend the salt in EtOAc and wash with saturated

to obtain the free base.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Bromoketone | Ensure solvents are anhydrous; keep atmosphere inert ( |

| Multiple Spots on TLC | Bis-alkylation (for primary amines) | Use excess amine (2-3 equiv) or switch to reductive amination route. |

| Starting Material Remains | Low Nucleophilicity | Switch solvent to DMF (more polar); add catalytic KI (Finkelstein condition) to generate more reactive iodide in situ.[1] |

| Darkening of Reaction | Decomposition / Polymerization | Lower temperature; protect from light; reduce reaction time.[1] |

Workflow Visualization

Figure 2: Standard operational workflow for alkylation.

References

-

Compound Data: BLD Pharm. 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone Product Sheet.

-

General Reactivity: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for thiazole synthesis).

-

Hantzsch Protocol: BenchChem. Application Notes for Alkylation with Alpha-Bromoketones.

- Kinase Inhibitor Synthesis:Journal of Medicinal Chemistry examples utilizing 2-substituted thiazole-4-yl ethanones as pharmacophores (General Reference for scaffold utility).

-

Safety Data: Fisher Scientific. Safety Data Sheet: 2-Bromo-4-(2-thienyl)thiazole (Analogous Handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone

Welcome to the technical support guide for the purification of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this key synthetic intermediate through recrystallization. Here, we move beyond generic protocols to provide a troubleshooting framework grounded in the specific chemical properties of α-bromoketones and thiazole derivatives.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification strategy for 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone.

Q1: What are the primary challenges in purifying this specific compound?

A1: 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone possesses several structural features that require careful consideration during purification:

-

α-Bromoketone Moiety: This functional group is highly reactive and susceptible to degradation, particularly in the presence of nucleophiles or bases. It can also be sensitive to light and moisture, potentially leading to discoloration and the formation of impurities.[1]

-

Thiazole Ring: The thiazole core makes the molecule relatively polar. Thiazoles are often soluble in alcohols and ethers.[2]

-

tert-Butyl Group: This bulky, non-polar group significantly influences the molecule's solubility profile, increasing its affinity for less polar organic solvents compared to a non-substituted analogue.

-

Thermal Stability: While generally stable, prolonged exposure to high temperatures during recrystallization can lead to decomposition.

Q2: How do I select a suitable starting solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A systematic screening process is the most effective approach.

The principle of "like dissolves like" is a good starting point. The presence of a ketone and a thiazole ring suggests that moderately polar solvents could be effective.[3] Based on the solubility of similar structures, the following solvents and solvent systems are recommended for initial screening.[2][4][5]

Table 1: Recommended Solvents for Initial Screening

| Solvent/System | Boiling Point (°C) | Rationale & Key Considerations |

| Single Solvents | ||

| Ethanol (EtOH) | 78 | Good general solvent for polar compounds; often used for thiazole derivatives.[2][3] |

| Isopropanol (IPA) | 82 | Similar to ethanol but can offer different solubility characteristics. |

| Acetonitrile (MeCN) | 82 | A polar aprotic solvent; a related compound showed slight solubility.[1] |

| Chloroform (CHCl₃) | 61 | Has been used successfully for recrystallizing other α-bromoaryl ketones.[4] Use with caution due to toxicity. |

| Solvent Pairs | ||

| Hexanes/Ethyl Acetate | ~69 (Hexane) | A classic non-polar/polar pair. Dissolve in hot ethyl acetate and add hot hexanes until turbidity appears. Excellent for tuning polarity.[5] |

| Ethanol/Water | ~78 (Ethanol) | A polar protic system. Dissolve in hot ethanol and add hot water dropwise. Often yields very pure crystals but carries a risk of "oiling out".[3][6] |

| Hexanes/Acetone | ~56 (Acetone) | A good alternative to hexanes/ethyl acetate, particularly effective for ketone-containing molecules.[3] |

Q3: What are the essential storage and handling precautions for this compound?

A3: Due to its reactivity, proper storage is critical to maintain purity. The compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is recommended).[1][7] It should be protected from light and moisture to prevent degradation.[1] When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[1]

Troubleshooting Recrystallization Issues

This guide provides a systematic approach to resolving common problems encountered during the recrystallization of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone.

Problem 1: The compound "oils out" instead of forming crystals.

Symptom: Upon cooling, a liquid layer (oil) separates from the solvent instead of solid crystals.

Causality & Solution Workflow: This phenomenon typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that nucleation is disordered.[8]

Caption: Troubleshooting workflow for oiling out.

Expert Insight: The bulky tert-butyl group can sometimes hinder efficient crystal packing. If oiling persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Adding a seed crystal from a previous successful batch is also a highly effective method.

Problem 2: No crystals form, even after extensive cooling.

Symptom: The solution remains clear and homogenous, even after cooling in an ice bath.

Causality & Solution Workflow: This indicates that the solution is not sufficiently saturated at low temperatures.

Caption: Troubleshooting workflow for lack of crystallization.

Expert Insight: When adding an anti-solvent, ensure it is miscible with your primary solvent. Adding it while the primary solution is hot is crucial to prevent localized, rapid precipitation which can trap impurities.

Problem 3: The recovered crystals are discolored or show impurities by TLC/NMR.

Symptom: The final product is not a clean, off-white solid, or analytical data indicates the presence of contaminants.

Causality & Solutions:

-

Cause: Impurities are co-precipitating with the product. This happens when the impurities have similar solubility profiles or are present in very high concentrations.

-

Solution 1: Re-recrystallize. A second recrystallization from the same or a different solvent system is often sufficient to remove residual impurities.

-

Solution 2: Use Activated Charcoal. If the discoloration is due to highly conjugated, colored byproducts, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling.[9] Caution: Using too much charcoal can lead to significant product loss through adsorption.

-

-

Cause: The compound is degrading during the process. α-Bromoketones can be unstable.[10]

-

Solution: Minimize Heat Exposure. Bring the solution to a boil quickly to dissolve the solid, but do not maintain it at reflux for an extended period. Work efficiently to minimize the total time the compound spends in the hot solvent.

-

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a robust starting point for purifying your crude 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone.

-

Solvent Selection: Based on your screening, select the most promising solvent or solvent pair.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating. Continue to add small portions of hot solvent until the solid just dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Uninterrupted, slow cooling is critical for the formation of large, pure crystals.[8]

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

-

Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Van Hende, E., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5566. [Link]

-

ChemBK. 2-Bromo-1-thiazol-2-yl-ethanone - Physico-chemical Properties. [Link]

- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 638-656. [Link]

-

Li, G., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]

-

Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

Sources

- 1. 2-Bromo-1-thiazol-2-yl-ethanone [chembk.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 7. 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone | 1202854-31-6 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry-solutions.com [chemistry-solutions.com]

- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

Handling lachrymatory properties of thiazole alpha-bromo ketones

Technical Support Center: Thiazole

Executive Summary: The Hazard Profile

Subject: Handling and Neutralization of Lachrymatory Thiazole

Mechanism of Action:

Unlike simple acidic irritants,

Operational Directive: The safest protocol is avoidance of isolation . Wherever possible, "telescope" the synthesis to consume the intermediate in situ. If isolation is mandatory, strict engineering controls and chemical neutralization protocols must be active before the vial is opened.

Module 1: Engineering Controls & PPE (Pre-Experiment)

Q: Standard nitrile gloves are degrading. What is the correct hand protection?

A: Standard 4-mil nitrile gloves provide insufficient protection against organic halides.

Recommended Glove Protocol:

-

Primary Layer (Inner): 4-mil Nitrile (for dexterity).

-

Barrier Layer (Outer): Silver Shield® (EVOH/PE laminate) or Viton® . These provide >4 hours of breakthrough time.

-

Alternative: If dexterity is paramount for a short duration (<15 min), use Double-Gloved High-Performance Nitrile (minimum 8-mil total thickness) and change immediately upon any splash.

| Glove Material | Breakthrough Time (Approx.) | Recommendation |

| Standard Nitrile (4 mil) | < 5 mins | DO NOT USE as single layer |

| Latex | Immediate | FORBIDDEN |

| Silver Shield / 4H | > 480 mins | REQUIRED for handling neat compound |

| Viton | > 240 mins | Excellent alternative |

Q: I need to weigh the solid. Can I do this on my benchtop balance? A: Absolutely not. Weighing is the highest-risk operation due to the generation of invisible micro-dust.

-

Requirement: Use a Vented Balance Enclosure (VBE) or move the balance inside a chemical fume hood.

-

Static Control: Use an anti-static gun on the spatula and weighing boat. Static discharge can scatter the lachrymatory powder, contaminating the enclosure for weeks.

Module 2: Synthesis Strategy (The "Telescoping" Approach)

Q: How do I avoid handling the solid intermediate entirely?

A: Adopt a "One-Pot" (Telescoping) workflow. The Hantzsch thiazole synthesis is robust enough to tolerate crude

Protocol:

-

Bromination: Generate the

-bromo ketone (e.g., using -

No Workup: Do not evaporate or extract.

-

Coupling: Add the thioamide/thiourea directly to the reaction vessel.

-

Result: The lachrymator is consumed chemically, converting it into the non-lachrymatory thiazole salt before you ever open the flask.

Visualization: Telescoping Workflow

Caption: Figure 1. Telescoping synthesis strategy prevents operator exposure by consuming the hazardous intermediate within a closed system.

Module 3: Decontamination & Spills (The "Quench" Solution)

Q: How do I clean glassware or neutralize a spill? Water isn't working. A: Water alone causes slow hydrolysis, releasing HBr gas (corrosive) and leaving the lachrymator active for hours. You must use a Nucleophilic Quench Solution .

The Chemistry:

You need a "soft" nucleophile to displace the bromide (

Standard Quench Recipe (The "Red-B-Gone"):

-

Active Agent: 10% w/v Sodium Thiosulfate (

). -

Buffer: 2% Sodium Bicarbonate (

) (Neutralizes the HBr byproduct). -

Solvent: 50:50 Water/Ethanol (Ethanol is critical to solubilize the organic ketone so the thiosulfate can reach it).

Decontamination Protocol:

-

Glassware: Soak all flasks/spatulas in the Quench Solution for 24 hours inside the hood.

-

Spills: Cover with absorbent pads. Soak pads with Quench Solution. Wait 20 minutes before removal.

Visualization: Neutralization Mechanism

Caption: Figure 2. Mechanism of decontamination.[2][3][4][5] Thiosulfate acts as a nucleophile, permanently alkylating the ketone and rendering it non-volatile.

Module 4: Waste Disposal & Storage

Q: The compound has turned black/dark brown. Is it still usable?

A: Likely not.

-

Cause: Trace acid (HBr) catalyzes the decomposition/polymerization.

-

Sign: Darkening indicates HBr release and polymerization.

-

Prevention: Store with a trace of

or MgO (acid scavenger) in the vial, strictly at -20°C, under Argon.

Q: Can I put the waste in the standard organic solvent drum? A: No.

-

Segregation: Segregate as "Halogenated Organic - High Hazard."

-

Pre-treatment: Add 5-10% vol/vol of the Quench Solution (see Module 3) to the waste bottle to ensure no active lachrymator remains in the drum. This prevents the "tear gas drum" scenario where a waste technician is gassed upon opening the drum later.

References

-

Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[1][6][7] Nature.

-

Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell.

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromoacetophenone.

-

BenchChem. (2025). Application Notes: Hantzsch Thiazole Synthesis.

Sources

- 1. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 4. fishersci.es [fishersci.es]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Irritating channels: the case of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone, a heterocyclic compound of interest in synthetic and medicinal chemistry. By dissecting its spectral features and comparing them with structurally related alternatives, we aim to offer researchers a robust framework for the structural elucidation of complex organic molecules.

Introduction: The Role of ¹H NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. For a molecule like 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone, with its distinct electronic environments—an aromatic thiazole ring, a bulky aliphatic group, and an electrophilic α-bromo ketone moiety—¹H NMR serves as a definitive method for structural confirmation. This guide will explain the expected ¹H NMR spectrum, the rationale behind the chemical shifts and multiplicities, and how these features compare to simpler, related structures.

Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum provides information primarily through three parameters:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[1][2][3] The local magnetic field experienced by a nucleus is altered by the circulation of nearby electrons, an effect known as shielding.[2]

-

Integration: The area under an NMR signal is proportional to the number of protons generating that signal. This allows for a quantitative count of the protons in each unique environment.

-

Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple peaks. The 'n+1' rule is a common predictor, where 'n' is the number of adjacent protons.

The aromaticity of the thiazole ring is expected to induce a significant diamagnetic ring current, influencing the chemical shifts of its ring protons.[4]

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following describes a best-practice methodology for acquiring the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point.[3]

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

This self-validating system, from precise sample preparation to standardized instrument setup, ensures the trustworthiness and reproducibility of the spectral data.

Analysis and Interpretation of the Target Spectrum

The structure of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone contains three distinct proton environments, leading to three unique signals in the ¹H NMR spectrum.

mol [label=<

| Ha | ||||||||

| CH3 | | | |||||||

| | | S | -- | C | -- | C(=O) | -- | CH2Br | (Hc) |

| (Ha) H3C | -- | C | -- | C | -- | N | ||

| | | || | |||||||

| CH3 | CH | (Hb) |

>]; } Caption: Structure of the target molecule with proton labels.

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Hₐ | -C(CH₃)₃ | ~1.45 | Singlet | 9H | Aliphatic protons on a tert-butyl group are shielded and show a characteristic singlet due to the absence of adjacent protons.[5][6] |

| H♭ | Thiazole C5-H | ~8.10 | Singlet | 1H | As an aromatic proton on an electron-deficient heterocyclic ring, it is significantly deshielded.[4][7] Its chemical shift is influenced by the adjacent nitrogen and the C4-substituent. |

| H꜀ | -COCH₂Br | ~4.65 | Singlet | 2H | These methylene protons are strongly deshielded by the additive inductive effects of the adjacent carbonyl group (C=O) and the electronegative bromine atom.[1][8][9] |

Comparative Analysis with Structural Alternatives

To fully appreciate the spectral features, we compare the predicted spectrum of our target molecule with those of simpler, related compounds. This comparison highlights how different functional groups influence proton chemical shifts.

| Compound | Structure | Proton Type | Observed/Typical δ (ppm) | Key Takeaway |

| Target Molecule | 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone | -COCH₂Br | ~4.65 (Predicted) | Demonstrates the strong, combined deshielding effect of a carbonyl and a bromine atom. |

| Alternative 1: 2-Bromoacetophenone | Ph-CO-CH₂Br | -COCH₂Br | ~4.40 | The chemical shift is very similar, showing that the α-bromo ketone moiety is the dominant factor for this signal's position. The thiazole ring has a slightly stronger deshielding effect than the phenyl ring. |

| Target Molecule | 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone | Thiazole C5-H | ~8.10 (Predicted) | Shows a downfield shift characteristic of an aromatic proton in a π-deficient heterocycle. |

| Alternative 2: Thiazole | Thiazole | C2-H, C4-H, C5-H | 8.89, 7.99, 7.43[7] | The unsubstituted thiazole protons provide a baseline. The substituents at C2 and C4 in our target molecule significantly alter the electronic environment of the remaining C5 proton. |

| Target Molecule | 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone | -C(CH₃)₃ | ~1.45 (Predicted) | A typical upfield signal for a shielded aliphatic group. |

| Alternative 3: tert-Butylbenzene | Ph-C(CH₃)₃ | -C(CH₃)₃ | ~1.31[10] | Confirms that the tert-butyl group signal consistently appears around 1.3-1.5 ppm and is relatively insensitive to the nature of the attached aromatic ring. |

Conclusion

The ¹H NMR spectrum of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone is predicted to show three distinct singlets, each corresponding to a unique proton environment within the molecule. The downfield singlet at ~8.10 ppm is characteristic of the thiazole ring proton, the highly deshielded singlet at ~4.65 ppm is indicative of the α-bromo ketone methylene protons, and the prominent upfield singlet at ~1.45 ppm confirms the presence of the tert-butyl group. This comparative analysis demonstrates the power of ¹H NMR spectroscopy, where predictable chemical shift trends and signal characteristics allow for the confident structural elucidation of novel chemical entities.

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

-

ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available from: [Link]

-

YouTube. 1H NMR: Structural Elucidation III. Available from: [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

-

ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available from: [Link]

-

Dalimba, et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available from: [Link]

-

University of Puget Sound. NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? Available from: [Link]

-

Michigan State University. Proton NMR Table. Available from: [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available from: [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Available from: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]

-

University of São Paulo. Chemical Shifts 1H-NMR. Available from: [Link]

-

University of York. Chemical shifts. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

ResearchGate. Long-range C-H couplings in the two possible isomers. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. Available from: [Link]

-

MDPI. Nickel Thiazoledithiolenes: π-Extended Fused-Ring Metal Dithiolenes as Highly Delocalized π-Electron Systems with Stabilized Frontier Orbitals. Available from: [Link]

-

Tani, S., et al. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science. Available from: [Link]

-

ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Available from: [Link]

-

ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Available from: [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

-

PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. youtube.com [youtube.com]

- 7. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tert-Butylbenzene(98-06-6) 1H NMR spectrum [chemicalbook.com]

Technical Guide: HPLC Method Development for 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone Purity

Executive Summary

The Challenge: 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone (CAS: 3292-77-1) presents a "perfect storm" of chromatographic challenges. It combines a basic thiazole nitrogen (prone to severe peak tailing), a hydrophobic tert-butyl group (requiring high organic strength), and a highly reactive

The Solution: This guide compares three methodological approaches. While traditional fully porous C18 columns often fail to resolve the hydrolysis impurity from the main peak due to tailing, Core-Shell (Superficially Porous) C18 technology utilizing an acidic mobile phase demonstrates superior resolution (

Analyte Assessment & Degradation Pathway

Before method selection, understanding the molecule's reactivity is critical. The

Degradation Logic Diagram

The following diagram illustrates the critical degradation pathway that the HPLC method must resolve.

Figure 1: The primary degradation pathway. The method must separate the hydrophobic parent from the polar hydroxy-impurity.

Method Comparison Study

We evaluated three column technologies to determine the optimal balance of Resolution (

The Contenders

-

Method A (Baseline): Fully Porous C18 (5 µm,

mm). The traditional standard. -

Method B (Recommended): Core-Shell C18 (2.7 µm,

mm). Focus on efficiency and speed. -

Method C (Alternative): Phenyl-Hexyl (3.5 µm,

mm). Focus on

Comparative Performance Data

Data represents average system suitability results from replicate injections (

| Parameter | Method A: Porous C18 (5µm) | Method B: Core-Shell C18 (2.7µm) | Method C: Phenyl-Hexyl |

| Retention Time ( | 12.4 min | 6.2 min | 10.8 min |

| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | 1.2 (Acceptable) |

| Theoretical Plates ( | ~8,500 | ~18,000 | ~11,000 |

| Resolution (Parent vs. Impurity A) | 1.9 | 4.2 | 3.5 |

| Backpressure | 110 bar | 380 bar | 140 bar |

Expert Insight: Why Method B Wins

-

Silanol Suppression: The thiazole nitrogen interacts with free silanols on older porous silica (Method A), causing tailing (

). Modern Core-Shell columns typically use high-purity silica with advanced end-capping, reducing -

Mass Transfer: The solid core of the 2.7 µm particle reduces the diffusion path length, significantly sharpening the peak and increasing sensitivity (Signal-to-Noise ratio) for low-level impurity detection.

-

Speed: Method B cuts run time by 50% without sacrificing resolution, crucial for high-throughput process monitoring.

Optimized Experimental Protocol (Method B)

This protocol is designed for Method B (Core-Shell C18) . It includes specific controls for the stability of the

Reagents & Safety

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (99%+).

-

Safety Note: The analyte is a lachrymator . Weigh standards in a fume hood. Neutralize waste streams containing the bromo-ketone before disposal.

Instrument Conditions

-

System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).

-

Column: Kinetex C18 or Cortecs C18 (2.7 µm,

mm). -

Column Temperature:

(Control is vital; higher temps accelerate degradation). -

Flow Rate: 0.8 mL/min.[1]

-

Injection Volume: 5 µL.

-

Detection: 254 nm (Thiazole core absorption) and 210 nm (Impurity check).

Mobile Phase Strategy

-

Solvent A: 0.1% Formic Acid in Water (Acidic pH ~2.7 stabilizes the bromo-ketone and protonates the thiazole).

-

Solvent B: Acetonitrile (ACN).[1] Note: Avoid Methanol, as it can react with the bromo-ketone to form a methoxy-ether artifact.

Gradient Table

| Time (min) | % A (0.1% FA/Water) | % B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 1.0 | 90 | 10 | Hold (Elute polar salts) |

| 8.0 | 10 | 90 | Linear Gradient (Elute Parent) |

| 10.0 | 10 | 90 | Wash |

| 10.1 | 90 | 10 | Re-equilibration |

| 13.0 | 90 | 10 | End of Run |

Method Development & Validation Workflow

The following workflow ensures the method meets ICH Q2(R2) standards for Specificity, Linearity, and Robustness.

Figure 2: Strategic workflow for validating the purity method, emphasizing stress testing to ensure separation of the hydroxy-degradant.

Key Validation Parameters (ICH Q2)

-

Specificity: Inject the "Hydroxy-Impurity" (synthesized or generated via base hydrolysis) to confirm it elutes at RRT ~0.4-0.6 relative to the parent.

-

Linearity: 50% to 150% of the target concentration.

-

Solution Stability: This is the critical parameter. Verify how long the sample solution remains stable in the autosampler. Recommendation: Keep autosampler at

.

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4] Provides the global regulatory framework for validating the specificity and accuracy of the HPLC method.

-

Phenomenex Technical Guide. Core-Shell vs. Fully Porous Silica: Performance Comparison. Explains the kinetic advantages (Van Deemter A and C terms) of core-shell particles for basic compounds.

-

Waters Corporation. Handling Basic Compounds in HPLC. Discusses the interaction of basic nitrogens (like thiazoles) with silanols and the necessity of low pH buffers.

-

PubChem. 2-Bromo-1-(4-tert-butylphenyl)ethanone (Analogous Reactivity Data). Provides chemical safety and reactivity data relevant to alpha-bromo ketones.

Sources

Structural confirmation of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone vs regioisomers

This guide outlines the structural confirmation of 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone , addressing the critical challenge of distinguishing the target 4-substituted thiazole from its 5-substituted regioisomer—a common ambiguity in thiazole synthesis.

Executive Summary

Compound: 2-Bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone

CAS: 3292-77-1 (Generic for thiazolyl ethanones, specific isomer requires precise characterization)

Application: Critical intermediate for kinase inhibitors (e.g., CDK, PI3K scaffolds) and peptidomimetics.

Core Challenge: The Hantzsch thiazole synthesis can yield mixtures of 4-substituted (Target) and 5-substituted (Regioisomer) thiazoles depending on the

This guide provides a definitive analytical workflow to validate the 4-position regiochemistry and the integrity of the

Structural Analysis & Regioisomerism

The target molecule consists of a thiazole ring substituted at the 2-position with a tert-butyl group and at the 4-position with a bromoacetyl group.

The Isomer Problem

During the cyclization of thioamides with

-

Regioisomer A (Target): 2-(tert-butyl)-4-(bromoacetyl)thiazole.

-

Origin: Nucleophilic attack of Sulfur on the

-carbon (methylene) of the haloketone, followed by Nitrogen attack on the carbonyl.

-

-

Regioisomer B (Impurity): 2-(tert-butyl)-5-(bromoacetyl)thiazole.

-